2-(2-Methoxyphenyl)-1,1'-binaphthalene
Description
2-(2-Methoxyphenyl)-1,1'-binaphthalene is a chiral binaphthyl derivative featuring a methoxyphenyl substituent at the 2-position of one naphthalene ring. This structural motif confers unique electronic and steric properties, making it valuable in asymmetric catalysis, materials science, and pharmaceutical research. The binaphthalene backbone provides a rigid, planar framework, while the methoxyphenyl group enhances solubility and modulates reactivity through electron-donating effects. Its chirality arises from the axial twist of the two naphthalene rings, enabling enantioselective applications .
Properties
CAS No. |
834861-06-2 |
|---|---|
Molecular Formula |
C27H20O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-naphthalen-1-ylnaphthalene |
InChI |
InChI=1S/C27H20O/c1-28-26-16-7-6-14-23(26)25-18-17-20-10-3-5-13-22(20)27(25)24-15-8-11-19-9-2-4-12-21(19)24/h2-18H,1H3 |
InChI Key |
VHVUWNQUDXRFIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1,1’-binaphthalene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-bromo-1,1’-binaphthalene and 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-(2-Methoxyphenyl)-1,1’-binaphthalene are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthalene rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of 2-(2-Hydroxyphenyl)-1,1’-binaphthalene.
Reduction: Formation of partially or fully hydrogenated binaphthalene derivatives.
Substitution: Formation of halogenated or nitrated binaphthalene derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Studied for its potential biological activities, including anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1,1’-binaphthalene in biological systems is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(2-Methoxyphenyl)-1,1'-binaphthalene and analogous compounds:
Structural and Functional Analysis:
Substituent Effects: Methoxyphenyl vs. Hydroxyl (BINOL): The methoxy group in this compound reduces hydrogen-bonding capacity compared to BINOL but increases lipophilicity, favoring organic-phase reactions . Phosphine vs. Methoxyphenyl (BINAP): BINAP’s phosphine groups enable metal coordination, whereas the methoxyphenyl group in the target compound supports non-covalent interactions (e.g., π-π stacking) critical for enantioselective recognition .
Positional Isomerism: [1,1'-Binaphthalene]-2,7-diamine demonstrates how amino group placement (2,7' vs. 2,2') alters reactivity. The 2,7'-configuration limits chelation efficiency but enhances fluorescence properties .
Steric and Electronic Modulation :
- The phenylethyl group in 2-Methoxy-1-(1-phenylethyl)naphthalene introduces steric hindrance absent in this compound, which is critical for substrate selectivity in catalysis .
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